molecular formula C10H16IN B6342871 1-Butyl-3-methylpyridinium iodide CAS No. 258273-67-5

1-Butyl-3-methylpyridinium iodide

Cat. No.: B6342871
CAS No.: 258273-67-5
M. Wt: 277.14 g/mol
InChI Key: NHBIJSXFPKSXGQ-UHFFFAOYSA-M
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Description

1-Butyl-3-methylpyridinium iodide ([BMPy]I) is a pyridinium-based ionic liquid (IL) with the molecular formula C₁₀H₁₆IN and a molecular weight of 277.14 g/mol (CAS RN® 258273-67-5) . It features a pyridinium cation substituted with a butyl chain at the 1-position and a methyl group at the 3-position, paired with an iodide anion. This IL is commercially available with a purity of ≥98% and is utilized in applications such as catalysis, biomass processing, and as a precursor for electrochemical materials . Its chloride analogue, 1-butyl-3-methylpyridinium chloride ([BMPy]Cl), has demonstrated efficacy in dissolving microcrystalline cellulose (28 wt%) and producing total reducing sugars (78%) in biomass treatment, highlighting the role of anion selection in solubility and reactivity .

Properties

IUPAC Name

1-butyl-3-methylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.HI/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBIJSXFPKSXGQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049257
Record name 1-Butyl-3-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258273-67-5
Record name 1-Butyl-3-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpyridinium iodide can be synthesized through a quaternization reaction. This involves the reaction of 1-butylpyridine with methyl iodide under reflux conditions. The reaction typically takes place in an organic solvent such as acetonitrile or acetone .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. .

Mechanism of Action

The mechanism of action of 1-butyl-3-methylpyridinium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can influence the stability and activity of proteins and other biomolecules. For example, it has been shown to affect the activity of enzymes like α-chymotrypsin by altering their conformation and stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Pyridinium-Based Ionic Liquids
Compound CAS RN® Molecular Weight (g/mol) Melting Point (°C) Purity Conductivity (S cm⁻¹) Key Applications
[BMPy]I 258273-67-5 277.14 Not reported ≥98% Not reported Biomass processing, DSSCs
[BMPy]Cl 125652-55-3 185.70 Liquid at RT ≥99% Not reported Cellulose dissolution
1-Butyl-4-methylpyridinium iodide 32353-64-3 277.14 Not reported ≥98% Not reported Electrochemical studies
[BMPy]Br 26576-85-2 230.10 79 ≥99% Not reported Catalysis, solvents

Key Observations :

  • Anion Influence : The iodide anion in [BMPy]I contributes to higher molecular weight and distinct solubility compared to chloride or bromide analogues. For instance, [BMPy]Cl is liquid at room temperature, while [BMPy]Br has a defined melting point (79°C) .

Ionic Conductivity and Electrochemical Performance

Table 2: Conductivity Comparison with Iodide-Rich Compounds
Compound Conductivity (S cm⁻¹) Temperature (K) Activation Energy (Eₐ, eV) Structure
[BMPy]I Not reported Pyridinium IL with I⁻
[m-BrBz-1-APy]I₃ (Compound 1) 1.03×10⁻⁴ 343 0.28 Schiff base + I₃⁻ chains
[o-FBz-1-APy]I₃ (Compound 2) 4.94×10⁻³ 353 0.25 Schiff base + I₃⁻ chains
CuPbI₃ ~10⁻⁸ 298 Perovskite structure

Key Findings :

  • Superior Conductivity in Schiff Base Compounds : The Schiff base iodides [m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃ exhibit conductivities up to 4.94×10⁻³ S cm⁻¹ at 353 K, outperforming [BMPy]I and traditional iodide conductors like CuPbI₃ by several orders of magnitude. This is attributed to their unique W-shaped polyiodide chains and supramolecular channels (5.6×7.2 Ų), enabling efficient iodide ion migration .
  • Thermal Activation : Both Schiff base compounds follow Arrhenius behavior, with low activation energies (0.25–0.28 eV), indicating facile ion mobility .

NMR and Relativistic Effects

1-Butyl-3-methylpyridinium triiodide ([BMP][I₃]) exhibits relativistic effects on ¹H and ¹³C NMR chemical shifts due to interactions with heavy iodide anions. This contrasts with covalent halogenated systems, where relativistic effects are typically localized to bonded atoms.

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